molecular formula C20H21ClN2 B122545 8-Dechloro-9-chloro-N-methyl Desloratadine CAS No. 38092-88-5

8-Dechloro-9-chloro-N-methyl Desloratadine

Cat. No.: B122545
CAS No.: 38092-88-5
M. Wt: 324.8 g/mol
InChI Key: WFLOLUGQOGHZRL-UHFFFAOYSA-N
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Description

8-Dechloro-9-chloro-N-methyl Desloratadine is a chemical compound with the molecular formula C20H21ClN2 and a molecular weight of 324.85 g/mol . It is a derivative of Desloratadine, which is an antihistamine used to treat allergies. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 8-Dechloro-9-chloro-N-methyl Desloratadine involves several steps, including chlorination and methylation reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing similar compounds often involve the use of chlorinating agents and methylating reagents under controlled conditions .

Chemical Reactions Analysis

8-Dechloro-9-chloro-N-methyl Desloratadine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Dechloro-9-chloro-N-methyl Desloratadine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Dechloro-9-chloro-N-methyl Desloratadine involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses .

Comparison with Similar Compounds

8-Dechloro-9-chloro-N-methyl Desloratadine is similar to other antihistamines, such as:

    Desloratadine: The parent compound, which is widely used as an antihistamine.

    Loratadine: Another antihistamine that is metabolized into Desloratadine in the body.

    Cetirizine: A different class of antihistamine with similar effects but different chemical structure.

The uniqueness of this compound lies in its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

14-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOLUGQOGHZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546059
Record name 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38092-88-5
Record name 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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